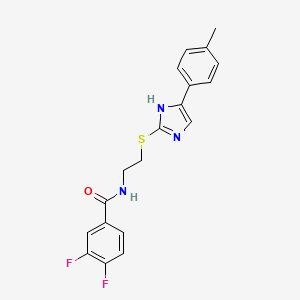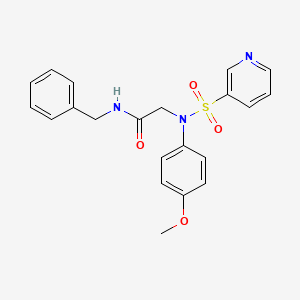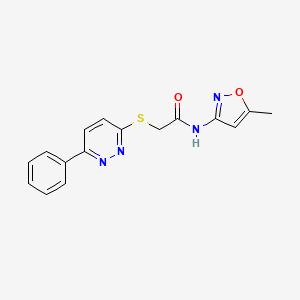
N-(5-Methyl-isoxazol-3-yl)-2-(6-phenyl-pyridazin-3-ylsulfanyl)-acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-Methyl-isoxazol-3-yl)-2-(6-phenyl-pyridazin-3-ylsulfanyl)-acetamide: is a synthetic organic compound that belongs to the class of heterocyclic compounds It features an isoxazole ring, a pyridazine ring, and a sulfanyl-acetamide linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis begins with commercially available starting materials such as 5-methyl-isoxazole, 6-phenyl-pyridazine, and acetic acid derivatives.
Step 1 Formation of 5-Methyl-isoxazol-3-yl Acetate:
Step 2 Synthesis of 6-Phenyl-pyridazin-3-yl Thiol:
Step 3 Coupling Reaction:
Industrial Production Methods
In an industrial setting, the synthesis of N-(5-Methyl-isoxazol-3-yl)-2-(6-phenyl-pyridazin-3-ylsulfanyl)-acetamide can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial for maintaining the reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reagents: Hydrogen peroxide, m-chloroperbenzoic acid.
Conditions: Mild to moderate temperatures (25-50°C).
Products: Sulfoxides or sulfones.
-
Reduction: : Reduction reactions can target the nitro groups or other reducible functionalities.
Reagents: Sodium borohydride, lithium aluminum hydride.
Conditions: Room temperature to slightly elevated temperatures (25-60°C).
Products: Corresponding amines or reduced derivatives.
-
Substitution: : The compound can participate in nucleophilic substitution reactions, particularly at the acetamide moiety.
Reagents: Alkyl halides, aryl halides.
Conditions: Presence of a base such as potassium carbonate, moderate temperatures (50-80°C).
Products: Substituted derivatives.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis, facilitating various organic transformations.
Material Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.
Biology
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.
Antimicrobial Activity: Preliminary studies suggest that it exhibits antimicrobial properties against certain bacterial strains.
Medicine
Drug Development: It is being explored as a lead compound for the development of new pharmaceuticals, particularly for its anti-inflammatory and anticancer properties.
Industry
Agriculture: The compound can be used in the formulation of agrochemicals, such as herbicides and fungicides.
Cosmetics: It may be used in the development of cosmetic products due to its potential antioxidant properties.
Mécanisme D'action
The mechanism of action of N-(5-Methyl-isoxazol-3-yl)-2-(6-phenyl-pyridazin-3-ylsulfanyl)-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole and pyridazine rings allow for strong binding interactions with these targets, leading to inhibition or modulation of their activity. The sulfanyl-acetamide linkage plays a crucial role in the compound’s stability and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(5-Methyl-isoxazol-3-yl)-2-(6-phenyl-pyridazin-3-yl)-acetamide: Lacks the sulfanyl group, resulting in different chemical reactivity and biological activity.
N-(5-Methyl-isoxazol-3-yl)-2-(6-phenyl-pyridazin-3-ylsulfanyl)-propionamide: Similar structure but with a propionamide moiety, which affects its pharmacokinetic properties.
N-(5-Methyl-isoxazol-3-yl)-2-(6-phenyl-pyridazin-3-ylsulfanyl)-butyramide: Contains a butyramide group, leading to variations in its chemical and biological behavior.
Uniqueness
N-(5-Methyl-isoxazol-3-yl)-2-(6-phenyl-pyridazin-3-ylsulfanyl)-acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the isoxazole and pyridazine rings, along with the sulfanyl-acetamide linkage, makes it a versatile compound for various applications in research and industry.
Propriétés
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-(6-phenylpyridazin-3-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S/c1-11-9-14(20-22-11)17-15(21)10-23-16-8-7-13(18-19-16)12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,17,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBBJSRUCDIZSAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NN=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
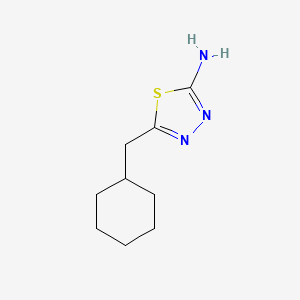
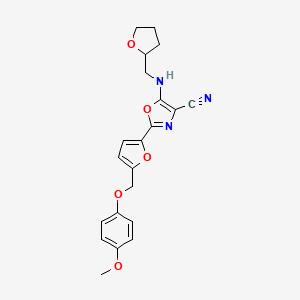

![1-Oxa-8-thiaspiro[4.5]dec-2-en-4-one 8,8-dioxide](/img/structure/B2570810.png)
![N-[3-(3,5-dimethylpyrazol-1-yl)-2-methylpropyl]-2-(2-formylphenoxy)acetamide](/img/structure/B2570811.png)
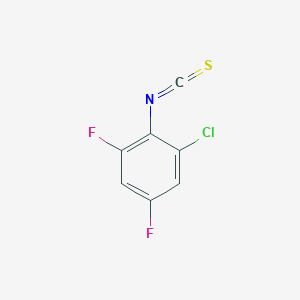
![N-[cyclopentyl(thiophen-2-yl)methyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2570814.png)
![3-nitro-N-[3-(trifluoromethyl)phenyl]benzenecarboximidamide](/img/structure/B2570815.png)
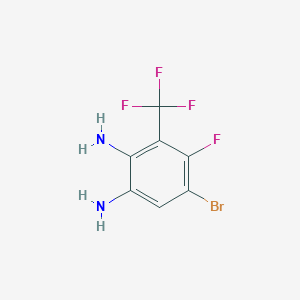
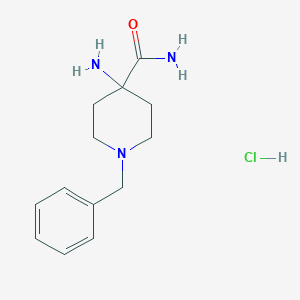
![2-(4-chlorophenoxy)-2-methyl-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}propanamide](/img/structure/B2570821.png)
![N-(2-(6-((2,4-dichlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2570825.png)
